2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol
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Overview
Description
2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol is an organic compound that features a naphthalene ring, an ethyl group, and an aminoethanol moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the naphthalene ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol typically involves the reaction of naphthalene derivatives with ethylamine and ethanol. One common method involves the following steps:
Naphthalene Derivative Preparation: The starting material, naphthalene, is first functionalized to introduce a reactive group, such as a halide or hydroxyl group, at the desired position on the naphthalene ring.
Alkylation: The functionalized naphthalene derivative is then reacted with ethylamine under controlled conditions to form the ethylated naphthalene derivative.
Amination: The ethylated naphthalene derivative is further reacted with ethanolamine to introduce the aminoethanol moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro, halogen, or other functional groups on the naphthalene ring.
Scientific Research Applications
2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-yl)ethanol: Similar structure but lacks the ethylamino group.
2-amino-1-(naphthalen-2-yl)ethanol: Similar structure but with an amino group instead of an ethylamino group.
Uniqueness
2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol is unique due to the presence of both the ethylamino and ethanol moieties, which impart distinct chemical and biological properties
Properties
CAS No. |
7400-14-8 |
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Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
2-[ethyl(2-naphthalen-1-ylethyl)amino]ethanol |
InChI |
InChI=1S/C16H21NO/c1-2-17(12-13-18)11-10-15-8-5-7-14-6-3-4-9-16(14)15/h3-9,18H,2,10-13H2,1H3 |
InChI Key |
ZUVMQNOCUJYVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC1=CC=CC2=CC=CC=C21)CCO |
Origin of Product |
United States |
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